4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde - 959581-33-0

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Catalog Number: EVT-3145279
CAS Number: 959581-33-0
Molecular Formula: C19H17BrN2O4
Molecular Weight: 417.259
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Methoxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-(phenylamino)thiazolidin-4-one

Compound Description: This compound is a member of a series of 2-(4-methoxy-2-oxo-1-phenyl/methyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-(phenyl/substitutedphenylamino) thiazolidin-4-one derivatives evaluated for in vitro antibacterial and anticancer activity []. It exhibited promising activity against both Gram-positive and Gram-negative bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.25 to 4 μg/mL [].

2-(4-Methoxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-[(4-chlorophenyl)amino]thiazolidin-4-one (III-a2)

Compound Description: This compound, designated as III-a2 in the study, belongs to the same series as the previous example and exhibits significant in vitro antibacterial and anticancer activity []. Notably, it demonstrated broad-spectrum antibacterial activity with MIC values between 0.25 and 4 μg/mL against Gram-positive and Gram-negative bacteria []. Additionally, it displayed potent anticancer activity against the A549 human lung carcinoma cell line, achieving 100% cell death at an IC50 of 10 μg/mL [].

2-(4-Methoxy-2-oxo-1-methyl-1,2-dihydroquinolin-3-yl)-2-methyl-3-[(4-chlorophenyl)amino]thiazolidin-4-one (III-b2)

Compound Description: This compound, designated as III-b2, is part of the same series as the previous two examples, but with a methyl group replacing the phenyl group attached to the nitrogen atom in the quinoline ring []. III-b2 exhibited significant anticancer activity against the A549 human lung carcinoma cell line, resulting in 100% cell death at an IC50 of 10 μg/mL [].

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound, developed by ZENECA and designated as ZD3523, acts as a potent and selective leukotriene receptor antagonist []. It demonstrates high binding affinity for the LTD4 receptor on guinea pig lung membranes (Ki = 0.42 nM) and exhibits potent activity against LTE4-induced bronchoconstriction in guinea pigs (oral ED50 = 1.14 μmol/kg) [].

(6R,7R)-7-[2-(5-Amino-1,2,4-thiadiazol-3-yl)-(Z)-2-methoxy- iminoacetamid]-3- [(4-carbamoyl-1-quinuclidinio)methyl]-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylate (E1040)

Compound Description: This compound, known as E1040, is notable for its pseudopolymorphic behavior, exhibiting different crystal forms (alpha, beta, and gamma) depending on water content []. These forms display distinct physicochemical properties, such as solubility and stability, which can impact the compound's pharmaceutical applications.

5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1)

Compound Description: This compound serves as the carboxylic acid moiety of a potent antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors [].

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide

Compound Description: This compound is a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist []. 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (1) is a carboxylic acid moiety of this antagonist.

Methyl 2,6-Difluoropyridine-3-carboxylate (12)

Methyl 2-Fluoro-6-methylaminopyridine-3-carboxylate (13)

Compound Description: This compound, alongside its regioisomer (14), are synthesized from methyl 2,6-difluoropyridine-3-carboxylate (12) through a reaction with methylamine [].

1-[(2RS,3RS)-4-Acetyl-2-hydroxy-3-(5-methoxy-4-methyl-3-phenyl­pyrazol-1-yl­amino)-2,5-di­methyl-2,3-di­hydrofuran-3-yl]­ethano­ne

Compound Description: This compound features a pyrazole ring and a dihydrofuran ring connected by an NH bridge, with an intramolecular O—H⋯N hydrogen bond stabilizing the structure [].

( S )-4-[ ( 3 a R , 4 S , 7 a R )-4-Methoxy-6-methyl-3-methylene-2-oxo-2 , 3 , 3 a , 4 , 7 , 7 a-hexahydrobenzofuran-5-yl ] pentyl Acetate (2)

Compound Description: This compound, a semi-synthetic analog of 1-O-acetylbritannilactone (ABL), demonstrates cytotoxicity against various human cancer cell lines, including HCT116, SGC-7901, and HeLa [, ].

3-[(2-Amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates

Compound Description: This series of compounds was synthesized using a one-pot four-component reaction involving 4-hydroxycoumarin, benzaldehydes, thiourea, and 2-bromo-1-arylethan-1-ones [].

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound acts as a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, showing promise for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders [].

((3S,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methyl‐4‐methylbenzenesulfonate

Compound Description: This compound, identified as a genotoxic impurity in Posaconazole, is a sulfonate ester []. These compounds are known for their mutagenic potential, necessitating their control at low ppm levels during pharmaceutical development [].

(2S,3S)‐3‐(4‐(4‐(4‐(4‐(((3R,5R)‐5‐((1H‐1,2,4‐triazol‐1‐yl)methyl)‐5‐(2,4‐difluorophenyl)tetrahydrofuran‐3‐yl)methoxy)phenyl)piperazin‐1‐yl)phenyl)‐5‐oxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐1‐yl)pentan‐2‐yl‐4‐methylbenzenesulfonate

Compound Description: This compound is another genotoxic sulfonate ester impurity found in Posaconazole []. It further emphasizes the need for rigorous impurity control during pharmaceutical development.

Methyl N-(5-Acetyl-2-methoxyphenyl)carbamate

Compound Description: This compound is formed by the acylation of methyl 2-(methoxyphenyl)carbamate with acetic anhydride in polyphosphoric acid, primarily occurring at the para position to the methoxy group [].

Methyl {4(2)-[(Dimethylamino)(oxo)-acetyl]phenyl}-carbamate

Compound Description: This compound is synthesized from para- or ortho-acetyl-substituted methyl N-phenylcarbamate via a reaction with N-bromosuccinimide and copper(II) acetate in dimethylformamide [].

Methyl N-[4(2)-(2-Bromo-2-chloroacetyl)phenyl]carbamates

Compound Description: This group of compounds is derived from para- or ortho-acetyl-substituted methyl N-phenylcarbamate through a reaction with chloro- or hydrobromic acids in the presence of DMSO and ethyl acetate [].

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This compound, a 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide derivative, exhibits cholecystokinin antagonistic properties [].

4-Methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one (4)

Compound Description: This compound is one of the two novel thiofibrates bearing 1,3,4-oxadiazole and 1,2,4-triazole prepared from 7-hydroxy-4-methyl-2H-chromen-2-one [].

4-Methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one (5)

Compound Description: This compound is one of the two novel thiofibrates bearing 1,3,4-oxadiazole and 1,2,4-triazole prepared from 7-hydroxy-4-methyl-2H-chromen-2-one [].

Ethyl 2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl)propanoate (6)

Compound Description: This compound is prepared from 4-methyl-7-((5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy)-2H-chromen-2-one(4) through a reaction with ethyl-2-bromo isobutyrate [].

Ethyl-2-methyl-2-((5-{((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl}-1,3,4-oxadiazol-2-yl)sulfanyl)propanoate (7)

Compound Description: This compound is synthesized from 4-methyl-7-((5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-one(5) by reacting it with ethyl-2-bromo isobutyrate [].

4-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (1)

Compound Description: This compound is a novel acetoxycoumarin derivative that has been evaluated for its cytotoxic activity against cancer cell lines [].

4-(1-Methyl-3-oxo-3H-benzo[f]chromen-2-yl)phenyl acetate (2)

Compound Description: This compound belongs to the acetoxycoumarin derivatives, and its cytotoxic activity against cancer cell lines has been studied [].

4-(6-Propionamido-4-methyl-2-oxo-2H-chromen-3-yl) phenyl acetate (3)

Compound Description: This compound, an acetoxycoumarin derivative, has been investigated for its cytotoxic effects on cancer cells [].

4-(7-Acetoxy-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (4)

Compound Description: This compound, classified as an acetoxycoumarin derivative, has been explored for its cytotoxic potential against cancer cell lines [].

4-(2-Oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (5)

Compound Description: This acetoxycoumarin derivative has undergone evaluation for its cytotoxic activity against cancer cells [].

4-(6-Bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (6)

Compound Description: This acetoxycoumarin derivative has been investigated for its cytotoxic activity against cancer cell lines [].

4-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (7)

Compound Description: This acetoxycoumarin derivative has shown the highest cytotoxic activity among the examined compounds, demonstrating its potential as an anticancer agent [].

4-(6,8-Dibromo-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (8)

Compound Description: This acetoxycoumarin derivative has been evaluated for its cytotoxic activity against cancer cells [].

Properties

CAS Number

959581-33-0

Product Name

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

IUPAC Name

4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Molecular Formula

C19H17BrN2O4

Molecular Weight

417.259

InChI

InChI=1S/C19H17BrN2O4/c1-21-15(12-26-16-9-8-13(11-23)10-17(16)25-2)18(20)19(24)22(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI Key

WQZCDFNGJMYXPZ-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=O)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.